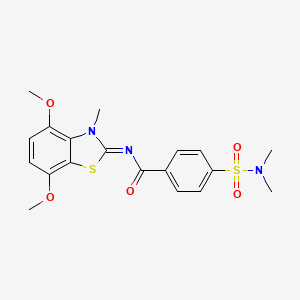
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C19H21N3O5S2 and its molecular weight is 435.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Techniques and Methodologies
- Microwave Promoted Synthesis : Utilization of microwave irradiation in the synthesis of benzothiazol-2-ylidene substituted benzamides offers a cleaner, more efficient, and faster method compared to traditional thermal heating. This is exemplified in the synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides (Saeed, 2009).
- One-Pot, Multicomponent Synthesis : The development of a convenient one-pot, multicomponent synthesis technique for creating novel benzamide derivatives. These compounds are characterized using various spectroscopic and analytical methods, demonstrating the efficiency of this synthesis method (Hossaini et al., 2017).
Anticancer Activity
- In-Vitro Anticancer Activity : Certain benzothiazole derivatives exhibit significant in-vitro anticancer activity. For instance, heterocyclic compounds containing benzothiazoles fused with pyrimidines and pyrazoles have shown notable activity against various types of cancers (Waghmare et al., 2013).
Chemical Properties and Reactions
- Thermal Decomposition Studies : Investigating the thermal decomposition of O-acyl-N-[2-(methylthio)benzoyl]-N-t-butylhydroxylamines sheds light on the behavior of benzamide derivatives under high temperatures. This research aids in understanding the stability and reactivity of these compounds (Uchida et al., 1981).
- Green Chemistry Synthesis : Employing water as a reaction medium for the synthesis of benzamides aligns with the principles of green chemistry, offering an environmentally friendly approach to chemical synthesis. This method also yields nearly quantitative results, indicating high efficiency (Horishny & Matiychuk, 2020).
Antimicrobial Properties
- Antimicrobial Agents : Benzothiazoles have demonstrated potent antimicrobial properties. Various synthesized compounds based on this structure have been effective against a range of microbial organisms, highlighting their potential use in antimicrobial treatments (Abbas et al., 2014).
Corrosion Inhibition
- Corrosion Inhibitors for Steel : Certain benzothiazole derivatives show effectiveness as corrosion inhibitors for steel in acidic environments. Their mode of adsorption and high inhibition efficiencies make them suitable for industrial applications to protect against steel corrosion (Hu et al., 2016).
Propiedades
IUPAC Name |
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S2/c1-21(2)29(24,25)13-8-6-12(7-9-13)18(23)20-19-22(3)16-14(26-4)10-11-15(27-5)17(16)28-19/h6-11H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZHYDNXFSXPCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2-Chlorophenyl)-cyanomethyl]-2-(oxan-4-yl)propanamide](/img/structure/B2419868.png)
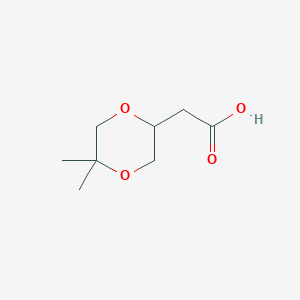
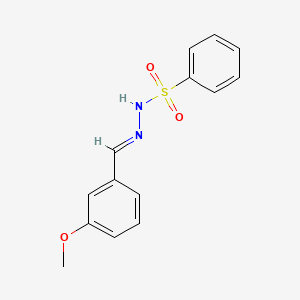
![(E)-[1-(4-chlorophenyl)-2-[(4-chlorophenyl)methanesulfonyl]ethylidene](methoxy)amine](/img/structure/B2419872.png)
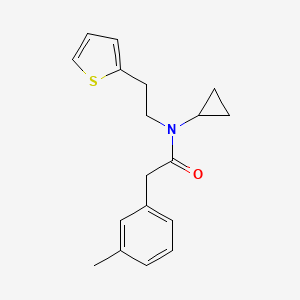
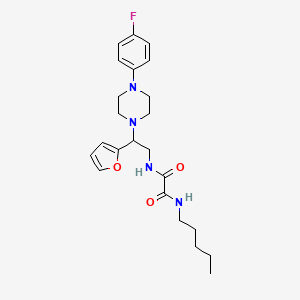
![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide](/img/structure/B2419876.png)
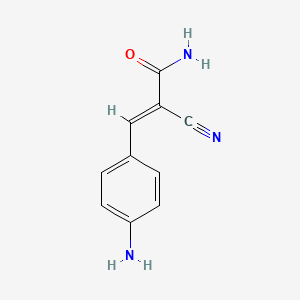

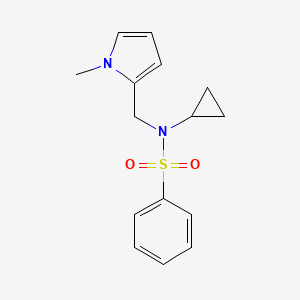



![N,N-dimethyl-N'-(3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)benzene-1,4-diamine](/img/structure/B2419891.png)
